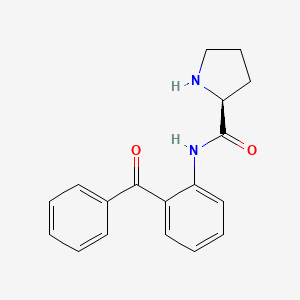

Suc-Ala-Lys-Pro-Phe-pNA

Vue d'ensemble

Description

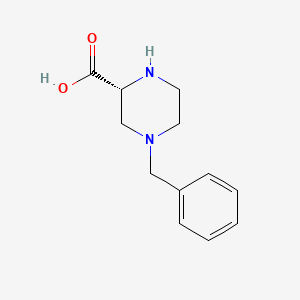

Suc-Ala-Lys-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate . It is used for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . Furthermore, it is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

Chemical Reactions Analysis

Suc-Ala-Lys-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . The release of p-nitroanilide is monitored at 405-410 nm . This substrate can be used for inhibitor screening and kinetic analysis .Applications De Recherche Scientifique

Interaction with Human Cyclophilin hCyp-18 : Suc-Ala-Lys-Pro-Phe-pNA and its derivatives bind to human cyclophilin hCyp-18, a peptidyl-prolyl cis/trans isomerase. This interaction helps in understanding the binding properties and functional sites of the enzyme (Demange et al., 2001).

Study of Proline Endopeptidase : The peptide has been used in the study of proline endopeptidase, an enzyme that catalyzes the hydrolysis of peptides at proline residues. This enzyme is involved in various biological processes, including the degradation of oxytocin (Soeda et al., 1984).

Exploration of Substrate Specificities of Enzymes : It serves as a substrate to study the specificities of peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein, contributing to the understanding of their physiological roles (Harrison & Stein, 1990).

Investigating Serine Proteases : The peptide is used to study the mechanistic origins of substrate selectivity in serine proteases, enzymes that catalyze the hydrolysis of peptide bonds (Case & Stein, 2003).

Characterization of Azotobacter vinelandii FKBP Family Members : It helps in characterizing the peptidyl-prolyl cis/trans isomerase activity of two recombinant FKBPs from Azotobacter vinelandii (Dimou et al., 2011).

Study of Fibrinolytic Serine Enzymes : Used in the characterization of an insoluble spleen fibrinolytic serine proteinase extracted from the human spleen (Okamoto et al., 1981).

Investigation of Proteolytic Enzymes : The peptide has been utilized to study the efficiency of new chromogenic substrates and inhibitors for various proteolytic enzymes like thermitase, subtilisin BPN', and alpha-chymotrypsin (Brömme & Fittkau, 1985).

Safety And Hazards

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O9/c1-21(35-28(41)16-17-29(42)43)30(44)37-25(10-5-6-18-34)33(47)39-19-7-11-27(39)32(46)38-26(20-22-8-3-2-4-9-22)31(45)36-23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H,35,41)(H,36,45)(H,37,44)(H,38,46)(H,42,43)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUAEFLRDYMVJQ-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Lys-Pro-Phe-pNA | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.